molecular formula C16H20N2O4 B3756260 Ethyl 4-[(3-hydroxypropyl)amino]-8-methoxyquinoline-3-carboxylate

Ethyl 4-[(3-hydroxypropyl)amino]-8-methoxyquinoline-3-carboxylate

Cat. No.: B3756260
M. Wt: 304.34 g/mol
InChI Key: PTLIKRMRHAZFIZ-UHFFFAOYSA-N
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Description

Ethyl 4-[(3-hydroxypropyl)amino]-8-methoxyquinoline-3-carboxylate is a quinoline derivative characterized by a 3-hydroxypropylamino substituent at position 4 and a methoxy group at position 7. The quinoline core is functionalized with an ester group at position 3, which influences its solubility and reactivity. This compound is structurally related to bioactive quinolones, which are known for antimicrobial, anticancer, and receptor-binding properties . The hydroxypropyl side chain may enhance water solubility and hydrogen-bonding interactions, while the methoxy group contributes to electronic effects on the aromatic system.

Properties

IUPAC Name

ethyl 4-(3-hydroxypropylamino)-8-methoxyquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c1-3-22-16(20)12-10-18-15-11(6-4-7-13(15)21-2)14(12)17-8-5-9-19/h4,6-7,10,19H,3,5,8-9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTLIKRMRHAZFIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1NCCCO)C=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(3-hydroxypropyl)amino]-8-methoxyquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene and a catalyst such as sulfuric acid.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using methyl iodide in the presence of a base like potassium carbonate.

    Carboxylation: The carboxylate group is introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature.

    Amination and Hydroxylation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(3-hydroxypropyl)amino]-8-methoxyquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can reduce the quinoline ring to tetrahydroquinoline derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Quinoline N-oxides.

    Reduction Products: Tetrahydroquinoline derivatives.

    Substitution Products: Various substituted quinoline derivatives.

Scientific Research Applications

Ethyl 4-[(3-hydroxypropyl)amino]-8-methoxyquinoline-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as an antimalarial agent due to its quinoline core, which is a common scaffold in antimalarial drugs.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.

Mechanism of Action

The mechanism of action of Ethyl 4-[(3-hydroxypropyl)amino]-8-methoxyquinoline-3-carboxylate involves its interaction with biological targets such as enzymes and receptors. The quinoline core can intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, the compound may inhibit specific enzymes involved in metabolic pathways, leading to its therapeutic effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Key Differences

The following table summarizes the structural and functional differences between the target compound and its analogs:

Compound Name Substituents (Positions) Key Features Biological/Physical Properties (if available) References
Ethyl 4-[(3-hydroxypropyl)amino]-8-methoxyquinoline-3-carboxylate 4-(3-hydroxypropyl)amino, 8-OCH₃ Hydrophilic side chain, methoxy group Potential enhanced solubility and receptor binding
Ethyl 4-[(2-hydroxypropyl)amino]-8-methoxyquinoline-3-carboxylate 4-(2-hydroxypropyl)amino, 8-OCH₃ Isomeric hydroxypropyl group (2-position) Altered hydrogen-bonding geometry; data unavailable
Ethyl 4-[(3-chloro-4-methoxybenzyl)amino]-6-cyano-8-(3-hydroxypropyl)quinoline-3-carboxylate (15) 4-(benzyl-substituent), 6-CN, 8-(3-hydroxypropyl) Chloro, methoxybenzyl, and cyano groups; 8-hydroxypropyl Increased lipophilicity; potential antitumor activity
Ethyl 7-amino-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate 1-cyclopropyl, 6-F, 7-NH₂, 8-OCH₃, 4-oxo Fluoro and cyclopropyl groups; dihydroquinolone core Antibacterial activity (similar to ciprofloxacin)
Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate 4-NH₂, 6-CH₃, 8-OCH₃ Amino and methyl groups; no hydroxypropyl Reduced solubility; potential kinase inhibition
Ethyl 4-chloro-8-nitroquinoline-3-carboxylate 4-Cl, 8-NO₂ Strong electron-withdrawing groups (Cl, NO₂) High reactivity; mutagenicity potential
Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate 4-OH, 8-Br Bromine substituent; phenolic hydroxyl group Chelation properties; antimicrobial applications

Detailed Comparisons

Positional Isomerism: 3-Hydroxypropyl vs. 2-Hydroxypropyl

The isomeric analog (2-hydroxypropyl variant) differs in the hydroxyl group position on the propyl chain. This minor structural change could alter hydrogen-bonding interactions with biological targets.

Substituent Complexity: Chloro, Cyano, and Benzyl Groups

Compound 15 incorporates a 3-chloro-4-methoxybenzylamino group and a cyano substituent, which significantly increases lipophilicity. The chloro and cyano groups may enhance membrane permeability but reduce aqueous solubility. The 8-(3-hydroxypropyl) group in this compound contrasts with the 8-methoxy group in the target, suggesting divergent biological targets (e.g., antitumor vs. antimicrobial).

Antibacterial Quinolone Analogs

The dihydroquinolone derivative () shares the 8-methoxy group but features a cyclopropyl and fluorine substituent, hallmarks of fluoroquinolone antibiotics like ciprofloxacin. The 4-oxo-1,4-dihydroquinoline core is critical for DNA gyrase inhibition, a mechanism absent in the target compound due to its lack of the oxo group .

Electron-Withdrawing vs. Electron-Donating Groups

The 4-chloro-8-nitro analog () exhibits strong electron-withdrawing effects, which may increase reactivity but reduce stability compared to the target compound’s electron-donating methoxy and amino groups. Such differences could influence metabolic half-life and toxicity profiles .

Aromatic vs. Aliphatic Side Chains

Ethyl 4-[(3,4-dimethylphenyl)amino]-8-methylquinoline-3-carboxylate () replaces the hydroxypropyl chain with a dimethylphenyl group, introducing steric bulk and aromatic π-π interactions. This modification might favor binding to hydrophobic enzyme pockets, such as those in tyrosine kinases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 4-[(3-hydroxypropyl)amino]-8-methoxyquinoline-3-carboxylate
Reactant of Route 2
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Ethyl 4-[(3-hydroxypropyl)amino]-8-methoxyquinoline-3-carboxylate

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